molecular formula C15H17F3N4O2 B2816503 2-({1-[(1,3,4-噁二唑-2-基)甲基]哌啶-4-基}甲氧基)-6-(三氟甲基)吡啶 CAS No. 2198358-74-4

2-({1-[(1,3,4-噁二唑-2-基)甲基]哌啶-4-基}甲氧基)-6-(三氟甲基)吡啶

货号 B2816503
CAS 编号: 2198358-74-4
分子量: 342.322
InChI 键: XHHWEIDPJIJAMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H17F3N4O2 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学与动力学

已经研究了相关的恶二唑啉化合物的化学和动力学,重点研究了导致各种产物的溶解光解和碎裂过程,这取决于所使用的溶剂。此类研究有助于了解这些化合物在不同条件下的反应性质 (Tae 等,1999)

抗氧化活性

恶二唑衍生物已被筛选出其抗氧化活性,表明这些化合物可以作为有效的自由基清除剂。这表明它们在设计抗氧化疗法中的潜在用途 (Mallesha 等,2014)

抗菌和抗癌特性

多项研究合成了恶二唑衍生物以评估其抗菌和抗癌活性。这些化合物在两个领域都显示出前景,表明它们作为治疗剂的潜力。例如,特定的取代恶二唑基四氢吡啶已被研究其抗癌活性,表明恶二唑部分在药物化学中的多功能性 (Redda 和 Gangapuram,2007)

结构分析和药物设计

含有恶二唑部分的新型化合物的结构分析和设计一直是重点,旨在开发具有更高疗效和更少副作用的新药。这包括合成具有潜在抗菌活性的衍生物以及探索它们的构效关系 (Krolenko 等,2016)

生物学评估和酶抑制

恶二唑衍生物已被评估其生物活性,包括酶抑制,这对于开发针对特定生化途径的药物至关重要。一些化合物已针对丁酰胆碱酯酶 (BChE) 进行了筛选,该酶与神经退行性疾病有关,显示了这些分子的治疗潜力 (Khalid 等,2016)

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can then bind to more receptors and enhance the cholinergic response .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, affecting the cholinergic neurotransmission pathways . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, memory, and learning .

Pharmacokinetics

These factors can affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability .

Result of Action

The inhibition of AChE by this compound can lead to enhanced cholinergic responses. In the context of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, this can potentially lead to improved cognitive function . The exact molecular and cellular effects would depend on the specific physiological context and the concentration of the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues . Additionally, factors such as temperature and light can also affect the stability of the compound .

属性

IUPAC Name

2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHWEIDPJIJAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。